Lithium phenylacetylide

Catalog No.
S611395
CAS No.
4440-01-1
M.F
C8H5Li
M. Wt
108.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium phenylacetylide

CAS Number

4440-01-1

Product Name

Lithium phenylacetylide

IUPAC Name

lithium;ethynylbenzene

Molecular Formula

C8H5Li

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1

InChI Key

GNSLYOGEBCFYDE-UHFFFAOYSA-N

SMILES

[Li+].[C-]#CC1=CC=CC=C1

Synonyms

lithium phenylacetylide

Canonical SMILES

[Li+].[C-]#CC1=CC=CC=C1

Organic Synthesis

Field: Organic Chemistry

Summary: Lithium phenylacetylide is utilized in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of carboximides and conjugated compounds.

Methods: The compound is often used in reactions with acyl isocyanates or carboxylic acids, typically in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Results: The reactions yield products like N-(3-Phenyl-2-propinoyl)benzamide with moderate to high yields, demonstrating its utility in constructing complex organic molecules .

Pharmacology

Field: Pharmaceutical Research

Summary: In pharmacology, Lithium phenylacetylide’s role is explored in relation to lithium-based drugs, particularly for mood stabilization in bipolar disorder.

Methods: Research involves studying the pharmacokinetics and pharmacodynamics of lithium compounds, including their interaction with enzymes like glycogen synthase kinase-3.

Results: Findings suggest that lithium compounds, including derivatives involving phenylacetylide, may offer therapeutic potential beyond their traditional use in mood disorders .

Materials Science

Field: Materials Engineering

Summary: Lithium phenylacetylide contributes to the development of novel materials, such as p-conjugated compounds used in electronic devices.

Methods: It is involved in decarboxylative coupling reactions, often catalyzed by transition metals, to create materials with specific electronic properties.

Results: The synthesis of these materials opens up possibilities for advanced applications in electronics and photonics .

Energy Storage

Field: Energy Engineering

Summary: Lithium phenylacetylide plays a role in the advancement of lithium-ion batteries, which are crucial for energy storage solutions.

Methods: Research focuses on improving battery performance through the development of new cathode materials and electrolyte solutions.

Results: Studies have shown improvements in battery efficiency, capacity, and lifespan, contributing to more sustainable energy storage systems .

Catalysis

Field: Catalysis and Chemical Engineering

Summary: The compound is investigated for its catalytic properties in reactions relevant to battery technologies and organic transformations.

Methods: Experiments involve studying the catalytic activity of lithium phenylacetylide in various chemical reactions, including those in secondary rechargeable batteries.

Results: The research has led to a better understanding of catalysis in battery systems, potentially leading to more efficient energy storage solutions .

Environmental Science

Field: Environmental Chemistry

Summary: The environmental impact of lithium phenylacetylide, especially when derived from spent lithium-ion batteries, is a growing concern.

Methods: Studies involve assessing the leaching and migration of lithium compounds through soil and water and their accumulation in ecosystems.

Results: Research indicates that improper disposal of lithium-containing compounds can lead to significant environmental and health hazards .

Analytical Chemistry

Field: Analytical Chemistry

Summary: Lithium phenylacetylide is used in analytical techniques such as voltammetry to study electrochemical properties relevant to lithium-ion batteries.

Methods: Cyclic voltammetry experiments are conducted to analyze the electrochemical behavior of lithium compounds, including phenylacetylide.

Results: The application of voltammetry has provided insights into the charge-discharge cycles, contributing to the optimization of battery performance .

Neuropharmacology

Field: Neuropharmacology

Summary: The compound’s impact on neurological pathways, particularly in relation to glycogen synthase kinase-3 (GSK3) inhibition, is a significant area of study.

Methods: Research involves examining the neuroprotective, antioxidant, and neuroplasticity processes mediated by GSK3 and how lithium phenylacetylide influences these pathways.

Results: Studies have highlighted the potential of lithium phenylacetylide in enhancing neuroprotective outcomes, suggesting broader applications in neuropharmacology .

Chemical Kinetics

Field: Chemical Kinetics

Summary: Lithium phenylacetylide is studied for its reaction mechanisms, such as acylation reactions with Weinreb amides.

Methods: Detailed kinetic studies and spectroscopic analyses are performed to understand the step-by-step mechanism of these reactions.

Results: Findings from these studies contribute to a deeper understanding of reaction pathways, which is crucial for designing more efficient synthetic processes .

Lithium phenylacetylide is an organolithium compound with the chemical formula C₈H₇Li. It consists of a lithium atom bonded to a phenylacetylide group, which is characterized by a phenyl ring attached to a carbon triple-bonded to another carbon. This compound is notable for its strong nucleophilic properties, making it valuable in organic synthesis. Its reactivity primarily stems from the presence of the acetylide anion, which can readily participate in various

  • Nucleophilic Additions: It can react with electrophiles such as carbonyl compounds. For instance, it has been shown to add to Weinreb amides, forming acylated products through a mechanism that involves dimeric lithium acetylide .
  • Reactions with Metal Carbonyls: When lithium phenylacetylide reacts with metal carbonyl complexes like nickel tetracarbonyl, it leads to the evolution of carbon monoxide and the formation of organometallic compounds .
  • Formation of Tricyclic Compounds: Lithium phenylacetylide can also react with N-(ω-bromoalkyl)phthalimides, yielding tricyclic products in moderate yields .

Lithium phenylacetylide can be synthesized through various methods:

  • Direct Reaction of Phenylacetylene with Lithium: One common method involves the reaction of phenylacetylene with lithium metal in an appropriate solvent, typically diethyl ether or tetrahydrofuran.
  • Deprotonation of Phenylacetylene: Another method includes deprotonating phenylacetylene using a strong base such as n-butyllithium or sodium hydride, resulting in the formation of lithium phenylacetylide.
  • Lithiation of Phenylacetylene Derivatives: Derivatives of phenylacetylene can also be lithiated to yield lithium phenylacetylide .

Lithium phenylacetylide is primarily employed in organic synthesis due to its nucleophilic character. Key applications include:

  • Synthesis of Alkynes: It serves as a reagent for introducing ethynyl groups into various organic molecules.
  • Preparation of Complex Organic Structures: Its ability to form intermediates allows for the construction of complex molecular architectures in pharmaceuticals and agrochemicals.

Interaction studies involving lithium phenylacetylide primarily focus on its reactivity with various electrophiles and metal complexes. Research has indicated that its interactions are influenced by solvent effects and the presence of other reagents, which can alter reaction pathways and product distributions .

Lithium phenylacetylide shares similarities with several other organolithium compounds, notably:

CompoundStructure/FormulaUnique Features
Lithium acetylideC₂H₃LiSimpler structure; less sterically hindered
Lithium 1-phenylethyneC₈H₇LiContains an ethylene bridge; different reactivity
Lithium 2-phenylethyneC₈H₇LiSimilar nucleophilic properties; different substitution patterns

Uniqueness of Lithium Phenylacetylide: Its distinct structure allows for selective reactions that are not possible with simpler alkynes or other organolithium reagents. The presence of the aromatic ring enhances its stability and reactivity compared to aliphatic counterparts.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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